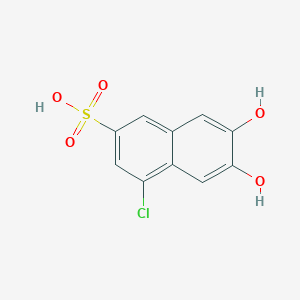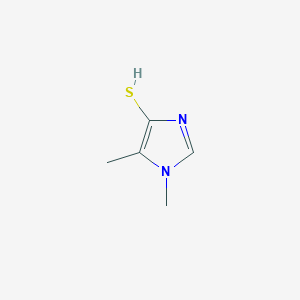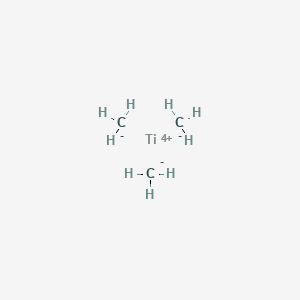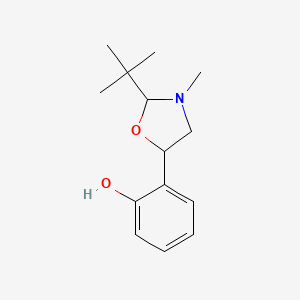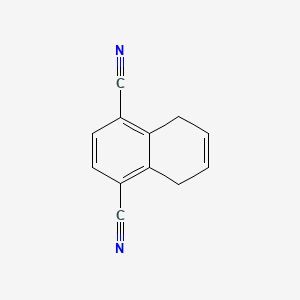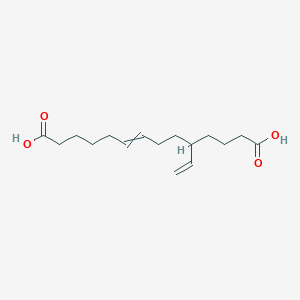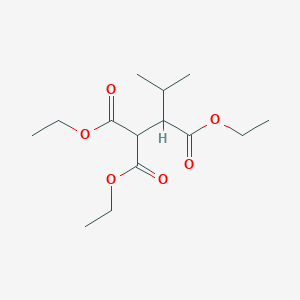
Triethyl 3-methylbutane-1,1,2-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 3-methylbutane-1,1,2-tricarboxylate: is an organic compound with the molecular formula C14H24O6 . It is a triester derivative of 3-methylbutane-1,1,2-tricarboxylic acid. This compound is known for its unique structure, which includes three ester groups attached to a central carbon chain. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethyl 3-methylbutane-1,1,2-tricarboxylate can be synthesized through esterification reactions. One common method involves the reaction of 3-methylbutane-1,1,2-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. Large-scale reactors equipped with efficient mixing and heating systems are used to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Triethyl 3-methylbutane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 3-methylbutane-1,1,2-tricarboxylic acid.
Reduction: Triethyl 3-methylbutane-1,1,2-triol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Triethyl 3-methylbutane-1,1,2-tricarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also be used as a model compound to investigate metabolic pathways involving esters.
Medicine: While not directly used as a drug, this compound can be used in the synthesis of pharmaceutical intermediates. Its derivatives may have potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of plasticizers, which are added to polymers to increase their flexibility. It is also used in the manufacture of coatings and adhesives.
Wirkmechanismus
The mechanism of action of triethyl 3-methylbutane-1,1,2-tricarboxylate primarily involves its ester functional groups. These groups can undergo hydrolysis, reduction, and substitution reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs.
Vergleich Mit ähnlichen Verbindungen
- Triethyl 1,1,2-ethanetricarboxylate
- Triethyl 1,1,3-propanetricarboxylate
- Triethyl 1,2,4-butanetricarboxylate
Comparison: Triethyl 3-methylbutane-1,1,2-tricarboxylate is unique due to its specific arrangement of ester groups and the presence of a methyl group on the central carbon chain. This structural difference can influence its reactivity and the types of reactions it undergoes compared to similar compounds. For example, the presence of the methyl group may affect steric hindrance and electronic effects, leading to variations in reaction rates and product distribution.
Eigenschaften
CAS-Nummer |
113273-10-2 |
|---|---|
Molekularformel |
C14H24O6 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
triethyl 3-methylbutane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C14H24O6/c1-6-18-12(15)10(9(4)5)11(13(16)19-7-2)14(17)20-8-3/h9-11H,6-8H2,1-5H3 |
InChI-Schlüssel |
UVXJOYQEEOYQQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)C)C(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


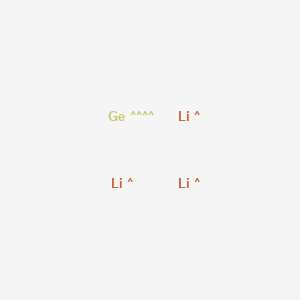

![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
